N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach is the reaction of 4-bromo-1-methyl-1H-pyrazole with a suitable sulfonyl chloride in the presence of a base, followed by alkylation with propyl halide. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of catalysts and solvents is crucial to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; in polar aprotic solvents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Methyl-4-bromopyrazole: Another related pyrazole derivative with similar chemical properties
Uniqueness
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its sulfonamide moiety, in particular, is known for its role in enhancing the compound’s solubility and bioavailability .
This detailed article provides a comprehensive overview of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methyl-1-propylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN5O2S/c1-4-5-18-8-10(6-15-18)21(19,20)16(2)9-12-11(13)7-14-17(12)3/h6-8H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCWBHALMCHPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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